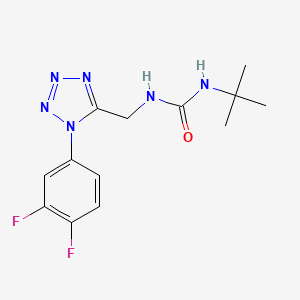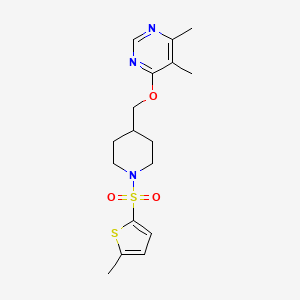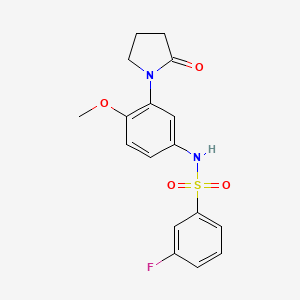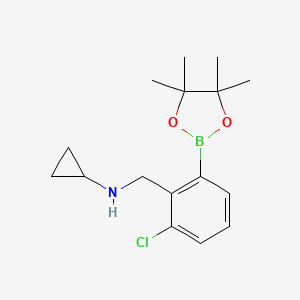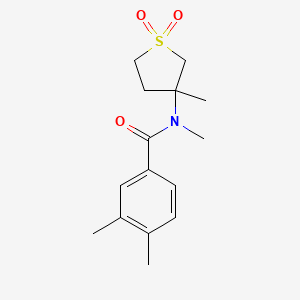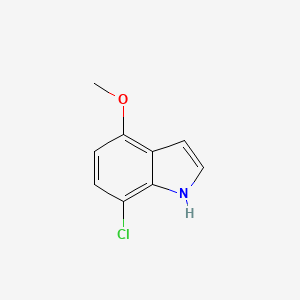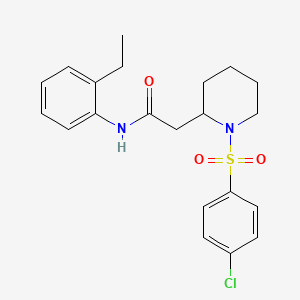
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Isoxazole” is a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The “5-methyl” and “3-carboxamide” groups are common functional groups in organic chemistry. The “phenoxymethyl” and “1,3,4-oxadiazol-2-yl” groups suggest that this compound may have been designed for a specific purpose, possibly as a pharmaceutical or as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of isoxazoles is characterized by a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups would add complexity to the structure and potentially influence its physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and depend on the specific functional groups present in the molecule . The “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups in “5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” could potentially participate in a variety of chemical reactions.
Aplicaciones Científicas De Investigación
Related Chemical Structures and Research Applications
Isoxazole and Oxadiazole Derivatives in Antitumor Activities : Research on isoxazole and oxadiazole derivatives has indicated their potential in antitumor activities. For example, compounds structurally related to oxadiazoles have been studied for their ability to interact with DNA and exhibit antitumor properties through mechanisms such as methylating DNA to inhibit tumor growth (Mizuno & Decker, 1976). Similar research on isoxazole derivatives has shown promising applications in the development of novel anticancer agents through various synthetic pathways (Pasunooti et al., 2015).
Synthesis and Biological Evaluation : The synthesis of novel compounds containing isoxazole and oxadiazole moieties has been a focus of research due to their potential biological activities. For instance, synthesis techniques have been developed for creating highly functionalized derivatives of these compounds, which have been evaluated for antibacterial and antitubercular activities (Shingare et al., 2018). These studies highlight the methodological advancements in synthesizing compounds with specific structural features for targeted biological applications.
Chemical Characterization and Application in Corrosion Inhibition : Further research into oxadiazole derivatives has demonstrated their utility in corrosion inhibition for metals, providing insights into their chemical properties and applications beyond biological activities. Studies have explored how different substitutions on the oxadiazole ring affect their efficiency as corrosion inhibitors, showcasing the versatility of these compounds in various fields (Ammal et al., 2018).
Propiedades
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACETHCWIALNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
